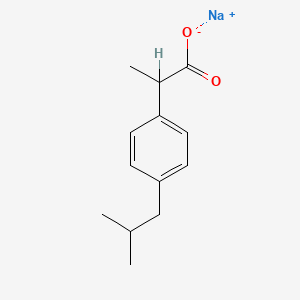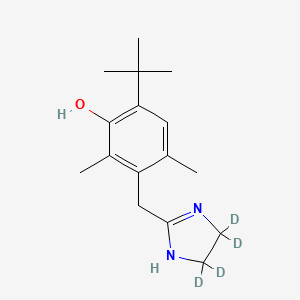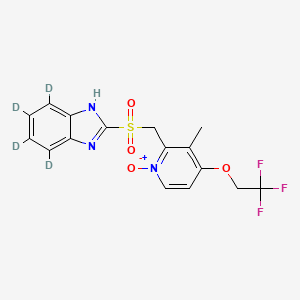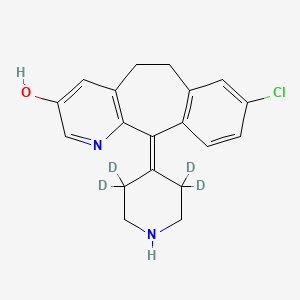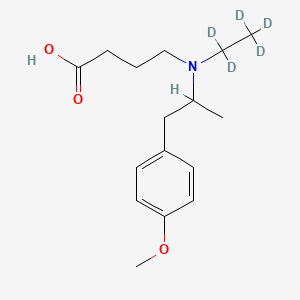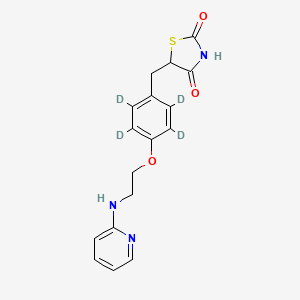
N-Desmethyl Rosiglitazone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Desmethyl Rosiglitazone-d4 is a deuterium-labeled derivative of N-Desmethyl Rosiglitazone, which is a major metabolite of Rosiglitazone. Rosiglitazone is a thiazolidinedione antidiabetic drug that acts as a potent and selective activator of peroxisome proliferator-activated receptor gamma (PPARγ). The deuterium labeling in this compound is used primarily for research purposes, particularly in the study of drug metabolism and pharmacokinetics .
科学的研究の応用
N-Desmethyl Rosiglitazone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of Rosiglitazone and its metabolites.
Pharmacokinetic Studies: The deuterium labeling allows for precise quantitation of the compound in biological samples, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Biological Research: It is used to investigate the effects of Rosiglitazone and its metabolites on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of diabetes treatment.
作用機序
As a derivative of Rosiglitazone, “N-Desmethyl Rosiglitazone-d4” likely shares a similar mechanism of action. Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .
Safety and Hazards
将来の方向性
“N-Desmethyl Rosiglitazone-d4” is primarily used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs , suggesting that “this compound” and other deuterated compounds may have future applications in drug development and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
The primary synthetic route for N-Desmethyl Rosiglitazone involves the N-demethylation of Rosiglitazone. This reaction is typically mediated by cytochrome P450 enzymes, particularly CYP2C8 . The deuterium-labeled version, N-Desmethyl Rosiglitazone-d4, is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced organic synthesis techniques to ensure the incorporation of deuterium atoms at specific positions in the molecule. This process often requires specialized equipment and conditions to achieve high purity and yield .
化学反応の分析
Types of Reactions
N-Desmethyl Rosiglitazone-d4 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons, typically leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often mediated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied to understand the metabolic pathways and pharmacokinetics of the compound .
類似化合物との比較
N-Desmethyl Rosiglitazone-d4 is similar to other thiazolidinedione derivatives, such as:
Pioglitazone: Another thiazolidinedione antidiabetic drug that also acts as a PPARγ agonist.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise quantitation and reduced metabolic variability .
特性
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
